molecular formula C8H9NO3 B1315322 3-Ethoxyisonicotinic acid CAS No. 78790-88-2

3-Ethoxyisonicotinic acid

Cat. No. B1315322
CAS RN: 78790-88-2
M. Wt: 167.16 g/mol
InChI Key: QCLRSXUNLYWRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyisonicotinic acid is an important organic compound that has a wide range of applications in the field of chemistry, biology, and industry. It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3-Ethoxyisonicotinic acid is C8H9NO3 . This compound has a molecular weight of 167.16 g/mol .


Physical And Chemical Properties Analysis

3-Ethoxyisonicotinic acid is a solid substance . It has a molecular weight of 167.16 g/mol . The compound is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Overview

3-Ethoxyisonicotinic acid, while not directly mentioned in the available literature, can be closely related to the research applications of its chemical relatives and derivatives. These include 3-hydroxypropionic acid and other nicotinic acid derivatives.

Biosynthesis and Biotechnological Applications

  • Bio-based 3-Hydroxypropionic Acid : 3-Hydroxypropionic acid, a key compound related to 3-ethoxyisonicotinic acid, serves as a precursor for various chemicals including acrylic acid, methyl acrylate, and malonic acid. Its production through microorganisms and metabolic engineering is significant for commercial applications (Vidra & Németh, 2017).
  • Biological Production of 3-Hydroxypropionic Acid : Various biosynthetic pathways for the production of 3-hydroxypropionic acid have been explored, highlighting its applications in creating novel polymer materials and other derivatives (Jiang, Meng, & Xian, 2009).
  • Cyanobacteria-Based Production : The production of 3-hydroxypropionic acid directly from CO2 in cyanobacteria presents an eco-friendly and sustainable approach, demonstrating the potential for photosynthetic production of this chemical (Wang et al., 2016).

Chemical Synthesis and Transformation

  • Synthesis of Substituted Pyridines : Research on the synthesis and metallation of related compounds, such as 4-methoxypicolin, highlights methods for transforming picolinic and isonicotinic acids into trisubstituted pyridines, demonstrating the chemical versatility of these compounds (Epsztajn et al., 1989).
  • Facile Synthesis of Polyfunctionally Substituted Pyridines : The method involving ethoxycarbonylmalonaldehyde showcases the potential for creating biologically and medicinally significant derivatives of nicotinic acid, emphasizing the chemical applications of nicotinic acid derivatives (Torii, Inokuchi, & Kubota, 1986).

Enzymatic Resolution

  • Enzymatic Resolution Using Acyl Donors : The use of 1-ethoxyvinyl esters in the enzymatic resolution of racemic alcohols highlights the application of ethoxy derivatives in enhancing chemical reactions, pointing to potential uses in pharmaceutical and chemical industries (Kita et al., 2000).

Environmental and Health Monitoring

  • **Biological Monitoring inOccupational Health**: The practical application of urinary biomarkers, such as 2-ethoxyacetic acid, for assessing exposure to related chemical compounds in occupational settings, demonstrates the importance of ethoxy derivatives in environmental health monitoring (Lowry et al., 1993).

Safety And Hazards

The safety information for 3-Ethoxyisonicotinic acid includes several hazard statements: H302-H315-H319-H335 . These statements indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-ethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLRSXUNLYWRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511878
Record name 3-Ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyisonicotinic acid

CAS RN

78790-88-2
Record name 3-Ethoxy-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78790-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxyisonicotinic acid
Reactant of Route 3
Reactant of Route 3
3-Ethoxyisonicotinic acid
Reactant of Route 4
Reactant of Route 4
3-Ethoxyisonicotinic acid
Reactant of Route 5
Reactant of Route 5
3-Ethoxyisonicotinic acid
Reactant of Route 6
Reactant of Route 6
3-Ethoxyisonicotinic acid

Citations

For This Compound
2
Citations
JL LaMattina, RL Taylor - The Journal of Organic Chemistry, 1981 - ACS Publications
… Base hydrolysis of 3-ethoxyisonicotinonitrile (16) affords 3-ethoxyisonicotinic acid (17) in nearly quantitative yield. This … 3-Ethoxyisonicotinic Acid (17). A mixture of 12.0 g (81 …
Number of citations: 28 pubs.acs.org
V Eswarakrishnan, L Field - The Journal of Organic Chemistry, 1981 - ACS Publications
In a study of disulfide-sulfinates containing prolylthio moieties epimeric at C-4, the OH group of N-acetylated 4 (R)-hydroxy-2 (S)-pyrrolidinecarboxylic acid (“írans-4-hydroxy-L-proline”, 3…
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.